N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S.ClH/c1-2-18-4-6-20-23(16-18)33-25(26-20)28(9-3-8-27-10-12-30-13-11-27)24(29)19-5-7-21-22(17-19)32-15-14-31-21;/h4-7,16-17H,2-3,8-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNOTWMHEJJNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a benzo[d]thiazole moiety, a morpholinopropyl group, and a dioxine structure. This combination of functional groups is believed to enhance its biological activity and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 436.0 g/mol |
| CAS Number | 1216412-60-0 |
The presence of the carboxamide functional group enhances solubility and reactivity, making it suitable for various biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules in biological systems. It may modulate the activity of enzymes or receptors through binding interactions, potentially leading to the inhibition or activation of various signaling pathways. The specific targets and mechanisms remain to be fully elucidated but are critical for understanding its therapeutic efficacy.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities. Notable areas of activity include:
- Anticancer Activity: Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects: The compound may possess properties that reduce inflammation through modulation of inflammatory mediators.
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
-
Anticancer Studies:
- In vitro tests demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
- Anti-inflammatory Research:
-
Antimicrobial Activity:
- Testing against bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its utility in developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | Thiazole and dioxine rings | Anticancer activity |
| N-[5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide | Fluorophenyl and piperazine substituents | Potential anti-inflammatory effects |
| N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | Similar thiazole and dioxine structure | Antimicrobial properties |
This table illustrates that while there are common structural features among these compounds, their specific biological activities can vary significantly based on subtle differences in their molecular structures.
Q & A
Q. Methodological Workflow :
Compare cytotoxicity in >3 cell lines.
Correlate with cellular uptake (LC-MS quantification).
Validate target engagement via Western blot (e.g., phospho-kinase levels) .
Basic Question: What computational tools are used for preliminary molecular modeling?
Answer:
- Docking Software (AutoDock Vina, Schrödinger) : Predict binding to targets like GSK-3β or PARP .
- ADMET Prediction (SwissADME, pkCSM) : Estimate logP, bioavailability, and CYP450 interactions .
Advanced Question: How to address low reproducibility in synthetic yields?
Answer:
Common pitfalls include:
- Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N/Ar) .
- Intermediate characterization : Monitor reactions via TLC or LC-MS to isolate bottlenecks .
- Scale-up adjustments : Optimize stirring rate and cooling for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
